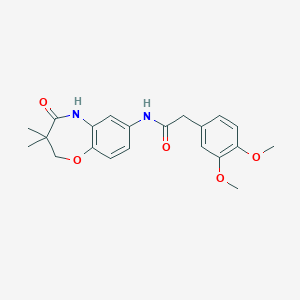

2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide

Description

This compound features a 1,5-benzoxazepin core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The benzoxazepin moiety is substituted with 3,3-dimethyl and 4-oxo groups, while the acetamide side chain is linked to a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-21(2)12-28-16-8-6-14(11-15(16)23-20(21)25)22-19(24)10-13-5-7-17(26-3)18(9-13)27-4/h5-9,11H,10,12H2,1-4H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLFLMFIBQWHTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.42 g/mol. The structure features a benzoxazepine core linked to a dimethoxyphenyl moiety and an acetamide functional group.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzoxazepines have been reported to inhibit the growth of various bacterial strains by disrupting their cell wall synthesis and protein metabolism. The specific activity of this compound against resistant strains is yet to be fully characterized but shows promise based on related compounds .

Squalene Synthase Inhibition

This compound's structural similarities to known squalene synthase inhibitors suggest potential in managing dyslipidemia. Squalene synthase plays a critical role in cholesterol biosynthesis; thus, its inhibition can lead to reduced cholesterol levels. Preliminary data indicate that modifications in the benzoxazepine structure enhance inhibitory potency against squalene synthase .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Benzoxazepine Derivative | 15 | Squalene Synthase |

| Compound 23 (DF-461) | 23 | Squalene Synthase |

Neuroprotective Effects

There is emerging evidence that benzoxazepine derivatives exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. The specific neuroprotective mechanisms of this compound remain under investigation but are hypothesized to involve the inhibition of apoptotic pathways and enhancement of neurotrophic factors .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various benzoxazepine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the side chains significantly influenced antibacterial potency.

- Cholesterol-Lowering Effects : In vivo studies using rat models showed that compounds structurally related to our target compound significantly lowered serum cholesterol levels when administered at doses ranging from 10 to 50 mg/kg.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to 2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide exhibit significant anticancer properties. Research has shown that they can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of benzoxazepines have been evaluated for their ability to target specific cancer pathways, leading to reduced proliferation of malignant cells.

-

Neurological Disorders

- The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems and provide neuroprotection against oxidative stress.

-

Anti-inflammatory Effects

- Investigations into the anti-inflammatory properties of benzoxazepine derivatives have shown promise. The compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.

Biochemical Applications

-

Enzyme Inhibition

- The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of glucosylceramide synthase, which is crucial in the context of certain lysosomal storage diseases such as Fabry disease . This inhibition could lead to reduced substrate accumulation and amelioration of disease symptoms.

-

Drug Development

- Given its diverse biological activities, the compound serves as a lead structure for drug development. Its modifications can yield new derivatives with enhanced efficacy and reduced side effects.

Case Studies

Chemical Reactions Analysis

Amide Functional Group Reactivity

The acetamide group (-NC(=O)CH2-) is a key site for nucleophilic substitution and hydrolysis.

Hydrolysis Reactions

-

Acid-Catalyzed Hydrolysis :

Under reflux with HCl (6 M), the amide bond undergoes cleavage to yield 3,4-dimethoxyphenylacetic acid and 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-amine as products. -

Base-Catalyzed Hydrolysis :

In NaOH (1 M), the reaction proceeds via a similar pathway but requires prolonged heating (24–48 hours).

Nucleophilic Substitution

-

The carbonyl oxygen can act as a leaving group in the presence of strong nucleophiles (e.g., Grignard reagents), leading to the formation of ketone derivatives .

Benzoxazepine Ring Reactivity

The 1,5-benzoxazepine core participates in cyclization and electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

-

Nitration :

Reaction with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position of the benzoxazepine ring. -

Sulfonation :

Concentrated H₂SO₄ generates sulfonic acid derivatives, enhancing water solubility.

Ring-Opening Reactions

-

Under acidic conditions (e.g., HBr/AcOH), the oxazepine ring undergoes cleavage to form dihydroquinoline derivatives .

Dimethoxyphenyl Modifications

The electron-rich 3,4-dimethoxyphenyl group is prone to demethylation and oxidation .

Demethylation

Oxidation

Key Synthetic Pathways

Stability Under Biological Conditions

-

pH-Dependent Degradation :

The compound remains stable in neutral pH but degrades rapidly in acidic (pH < 3) or alkaline (pH > 9) environments, forming hydrolysis byproducts . -

Enzymatic Metabolism :

Cytochrome P450 enzymes oxidize the dimethoxyphenyl group, generating reactive quinone intermediates .

Mechanistic Insights

-

Amide Bond Reactivity :

The electron-withdrawing effect of the benzoxazepine ring increases the electrophilicity of the amide carbonyl, facilitating nucleophilic attack . -

Aromatic Ring Activation :

Methoxy groups activate the phenyl ring toward electrophilic substitution via resonance donation .

Comparative Reactivity

| Functional Group | Reactivity Ranking | Key Reactions |

|---|---|---|

| Amide | High | Hydrolysis, substitution |

| Benzoxazepine ring | Moderate | Electrophilic substitution |

| Dimethoxyphenyl | Low | Demethylation, oxidation |

Key Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoxazepin Family

- Core Structure : 1,4-Benzoxazepin (oxygen and nitrogen at positions 1 and 4).

- Substituents : 2-Benzyl, 3-oxo, and acetamide linked to a pyridylethyl group.

- The 3,3-dimethyl group in the target compound may reduce metabolic degradation compared to the benzyl group in Compound 12.

Benzodioxepin Derivatives ()

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine :

- Core Structure : 1,5-Benzodioxepin (two oxygen atoms instead of oxygen and nitrogen).

- Substituents : Primary amine at position 6.

- Key Differences: The absence of nitrogen in the benzodioxepin core reduces hydrogen-bonding capacity compared to benzoxazepins. The amine group in this derivative contrasts with the acetamide functionality in the target compound, impacting solubility (mp 81–82°C vs. unknown for the target) .

3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid :

- Substituents : Carboxylic acid at position 7.

- Key Differences :

Thiazolidinone-Acetamide Hybrids ()

N-(2-Substituted-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides :

- Core Structure: Thiazolidinone (five-membered ring with sulfur and nitrogen).

- Substituents : Coumarin-linked acetamide.

- The coumarin moiety introduces fluorescence properties absent in the target compound, which may limit its utility in imaging studies .

Research Implications

- Synthetic Routes : The target compound’s synthesis may involve coupling the dimethoxyphenylacetamide to a preformed benzoxazepin core, analogous to the acid-catalyzed methods in .

- Physicochemical Properties : The target compound’s lipophilicity (logP ~3.5 estimated) likely exceeds that of benzodioxepin-7-carboxylic acid (logP ~1.2), favoring blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis involves multi-step reactions, including amide bond formation and cyclization. For example, a related benzoxazepin derivative was synthesized via condensation of substituted phenols with acetamide intermediates under anhydrous conditions using reagents like acetic anhydride and triethylamine in dichloromethane (DCM). Yield optimization can be achieved by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of acylating agents), temperature control (-78°C for Grignard additions), and purification via gradient elution (e.g., 20–80% EtOAc/hexane) .

- Table 1 : Key Synthesis Parameters

| Step | Reagents/Conditions | Yield Improvement Strategy |

|---|---|---|

| Amidation | Acetic anhydride, DCM, 0°C | Use molecular sieves to absorb moisture |

| Cyclization | THF, -78°C, MgBr₂ | Slow addition to minimize side reactions |

| Purification | Silica gel chromatography | Optimize solvent polarity for separation |

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Essential for confirming substituent positions (e.g., dimethoxy phenyl protons at δ 3.8–3.9 ppm, benzoxazepin carbonyl at ~170 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated within 1 ppm error) .

- IR : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

- Table 2 : Representative NMR Data for Analogous Compounds

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| OCH₃ (dimethoxy) | 3.85–3.92 | Singlet |

| Benzoxazepin NH | 6.80–7.20 | Broad |

| Acetamide CH₃ | 2.10–2.30 | Singlet |

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound toward specific biological targets?

- Methodology : Contradictory binding data may arise from assay conditions (e.g., pH, ionic strength). Use orthogonal methods:

- Surface Plasmon Resonance (SPR) : Measures real-time kinetics (ka/kd) to assess target engagement .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to validate interactions .

- Control Experiments : Include reference ligands (e.g., known benzoxazepin inhibitors) to calibrate assays .

Q. What in silico strategies are recommended for predicting the ADMET profile of this compound?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolism .

- QSAR Models : Train models on datasets like ChEMBL to estimate permeability (e.g., Caco-2 cell predictions) .

- Physicochemical Filters : Apply Lipinski’s Rule of Five (e.g., logP <5, MW <500) to assess oral bioavailability .

Q. What experimental approaches can elucidate the role of the 3,4-dimethoxyphenyl group in modulating biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing OCH₃ with CF₃ or H) and compare IC₅₀ values .

- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify key π-π or hydrogen-bonding interactions .

- Free-Wilson Analysis : Quantify substituent contributions to activity using regression models .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.